molecular formula C22H19N5O2S3 B2438466 2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide CAS No. 892214-55-0

2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Cat. No.: B2438466
CAS No.: 892214-55-0
M. Wt: 481.61
InChI Key: YJTGSFVVNMLWGT-UHFFFAOYSA-N
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Description

2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C22H19N5O2S3 and its molecular weight is 481.61. The purity is usually 95%.
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Properties

IUPAC Name

2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S3/c1-2-11-27-20(29)17-14-9-6-10-15(14)31-19(17)25-22(27)30-12-16(28)23-21-24-18(26-32-21)13-7-4-3-5-8-13/h2-5,7-8H,1,6,9-12H2,(H,23,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTGSFVVNMLWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=NC(=NS3)C4=CC=CC=C4)SC5=C2CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a complex organic molecule that integrates various structural motifs known for their biological activities. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H25N3O2S2C_{20}H_{25}N_{3}O_{2}S_{2} with a molar mass of approximately 403.56 g/mol. The structure features a thieno[2,3-d]pyrimidine core linked to an acetamide functional group through a thioether bond. This unique arrangement is believed to contribute significantly to its biological properties.

Biological Activities

Research indicates that compounds with similar structural features exhibit a variety of biological activities. Here are some notable findings:

  • Antitumor Activity : Compounds containing thieno[2,3-d]pyrimidine structures have demonstrated significant antitumor effects. For instance, studies have shown that derivatives with this core can inhibit the growth of various cancer cell lines such as A549 and NCI-H1975 .
  • Antibacterial Properties : Thienopyrimidine derivatives have been linked to antibacterial activity against a range of pathogens. The presence of the thioether linkage in the compound may enhance its interaction with bacterial enzymes .
  • Enzyme Inhibition : The compound is hypothesized to act as an inhibitor for certain kinases involved in cancer progression. Preliminary studies suggest it may compete effectively with ATP-binding sites in target proteins .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

Study 1: Antitumor Evaluation

A study synthesized a series of pyrido[2,3-d]pyrimidines and assessed their inhibitory activity against EGFR L858R/T790M mutations. The results indicated that compounds with thienopyrimidine-like structures exhibited higher cytotoxicity compared to those lacking this feature. For example, specific derivatives showed IC50 values below 36% inhibition at 0.1 μM concentration .

Study 2: Antibacterial Activity

Another investigation focused on synthesizing novel thieno[2,3-d]pyrimidines and evaluating their antibacterial properties. Results showed that some derivatives effectively inhibited bacterial growth in vitro, suggesting potential therapeutic applications in treating infections .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds was conducted:

Compound NameStructural FeaturesNotable Activities
2-(Allylthio)-N-(phenyl)acetamideAllylthio groupAntimicrobial
4-Oxo-thieno[2,3-d]pyrimidineOxo group on pyrimidineAnticancer
6-Allylthieno[2,3-d]pyrimidin-4(3H)-oneAllyl and carbonyl groupsAnti-inflammatory

This table highlights how the specific substitution patterns in the target compound may enhance its biological activity compared to similar molecules.

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